

AZ10606120 Dihydrochloride: A Technical Guide for Cancer Research

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Compound of Interest		
Compound Name:	AZ10606120 dihydrochloride	
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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ10606120 dihydrochloride is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel that is increasingly implicated in the pathophysiology of various cancers.[1] The P2X7 receptor is activated by high concentrations of extracellular adenosine triphosphate (ATP), a scenario frequently encountered in the tumor microenvironment due to cell stress, necrosis, and inflammation.[2][3] While transient activation of P2X7R can lead to physiological responses, its sustained activation in the context of cancer is associated with tumor growth, invasion, and angiogenesis.[2][3] Consequently, the targeted inhibition of P2X7R with antagonists like AZ10606120 presents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of AZ10606120, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action for cancer research professionals.

Mechanism of Action and Signaling Pathway

AZ10606120 is an allosteric antagonist of the P2X7R, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function.[4] The P2X7R is a trimeric transmembrane ion channel that, upon binding to extracellular ATP, opens to allow the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion exchange triggers downstream signaling cascades that can promote cancer cell proliferation and survival.



Foundational & Exploratory

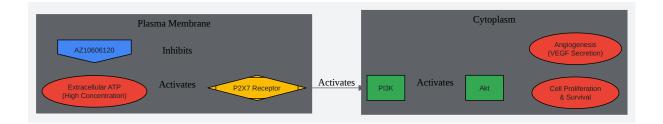
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The signaling pathway initiated by P2X7R activation is complex and can involve multiple downstream effectors. A key pathway implicated in P2X7R-mediated cancer progression is the PI3K/Akt signaling cascade.[4] Activation of this pathway is a common event in many human cancers and regulates a wide array of cellular processes including cell growth, survival, and metabolism. By blocking the P2X7R, AZ10606120 can effectively attenuate the activation of the PI3K/Akt pathway, thereby inhibiting these pro-tumorigenic cellular functions.

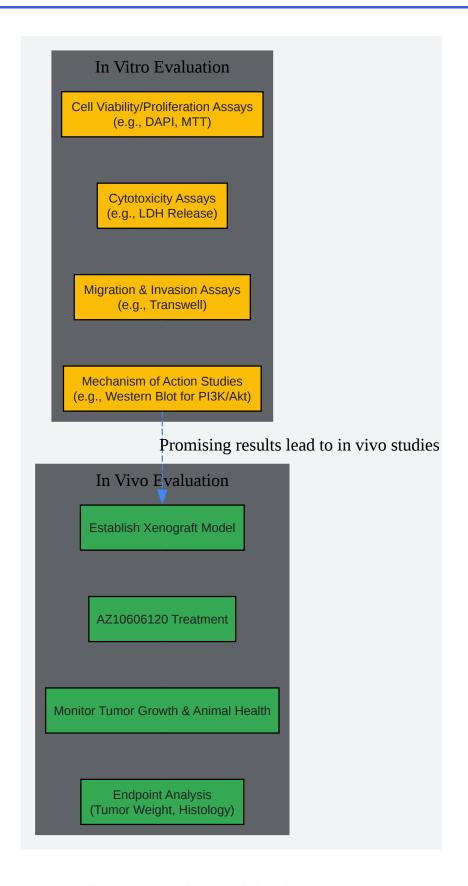
Furthermore, P2X7R antagonism has been shown to impact the production of vascular endothelial growth factor (VEGF), a critical mediator of angiogenesis. The inhibition of P2X7R by AZ10606120 can lead to a reduction in VEGF secretion, which in turn can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.[5]

Below is a diagram illustrating the P2X7R signaling pathway and the inhibitory action of AZ10606120.









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